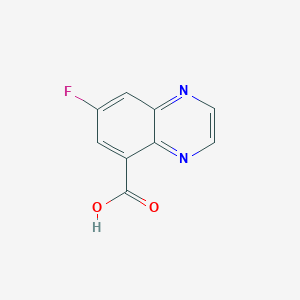

7-Fluoroquinoxaline-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-fluoroquinoxaline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O2/c10-5-3-6(9(13)14)8-7(4-5)11-1-2-12-8/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKEZHSGHMHHGMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=CC(=CC2=N1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193389-51-3 | |

| Record name | 7-fluoroquinoxaline-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 7-Fluoroquinoxaline-5-carboxylic acid

Introduction

7-Fluoroquinoxaline-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted quinoxaline, it serves as a crucial scaffold for the development of novel therapeutic agents, owing to the diverse biological activities associated with this class of compounds.[1] The precise structural confirmation of such molecules is a non-negotiable cornerstone of the drug discovery and development process. Any ambiguity in the molecular structure can lead to erroneous interpretations of biological data and ultimately, failure in clinical translation.

Hypothesized Structure and Foundational Analysis

Before commencing spectroscopic analysis, we establish the hypothesized structure and its systematic numbering. This framework is essential for the subsequent assignment of spectroscopic signals.

Figure 1: Hypothesized structure and IUPAC numbering of this compound.

Our first analytical step is to determine the elemental composition, which acts as the fundamental check of our hypothesis.

High-Resolution Mass Spectrometry (HRMS)

Expert Rationale: HRMS is the gold standard for determining the elemental formula of an unknown compound.[2] Unlike low-resolution MS, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with extremely high precision (typically to four or five decimal places).[3] This precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions (isobars), providing a high degree of confidence in the molecular formula.[4]

Expected Result: For this compound (C₉H₅FN₂O₂), the expected exact mass is calculated. This theoretical mass is then compared against the experimentally determined mass.

| Parameter | Theoretical Value | Experimental Value (Example) | Mass Error (ppm) |

| Molecular Formula | C₉H₅FN₂O₂ | - | - |

| Exact Mass [M+H]⁺ | 193.0408 | 193.0411 | 1.55 |

| Exact Mass [M-H]⁻ | 191.0262 | 191.0259 | -1.57 |

Protocol: HRMS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.

-

Ionization: Employ Electrospray Ionization (ESI) in both positive and negative modes to generate [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500.

-

Data Analysis: Use the instrument's software to calculate the elemental composition from the measured m/z, constraining the search to C, H, N, O, and F atoms. The calculated formula must match the experimental data with a mass error of less than 5 ppm.[3]

Functional Group Identification via Infrared (IR) Spectroscopy

Expert Rationale: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. For our target molecule, we are particularly interested in confirming the carboxylic acid and the aromatic system.[5]

Expected Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹. This characteristic broadness is due to hydrogen bonding.[6][7]

-

C=O Stretch (Carboxylic Acid): An intense, sharp peak typically found between 1710 and 1760 cm⁻¹. Conjugation with the aromatic ring may shift this peak to the lower end of the range, around 1690-1710 cm⁻¹.[8]

-

C=N and C=C Stretches (Aromatic Ring): Medium to strong absorptions in the 1450-1620 cm⁻¹ region.

-

C-F Stretch: A strong absorption typically appearing in the 1000-1300 cm⁻¹ region.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 to 600 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the expected functional groups. The presence of the broad O-H and sharp C=O stretches provides strong evidence for the carboxylic acid moiety.[9]

Definitive Structural Assembly via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A suite of 1D and 2D NMR experiments is required for an unambiguous assignment.[10][11]

Workflow for NMR-Based Structure Elucidation

Caption: Key HMBC correlations confirming substituent positions.

-

The correlation from H-6 to the carbonyl carbon (C-5 ) firmly places the carboxylic acid group adjacent to H-6.

-

The correlations from H-8 to both C-7 (the carbon bearing the fluorine) and C-5 lock in the relative positions of all substituents on the benzene ring portion of the molecule.

-

Correlations from the quinoxaline protons (H-2, H-3 ) to the bridgehead carbons (C-4a, C-8a ) confirm the fusion of the two rings.

Consolidated Structural Evidence

The final step is to consolidate the data from all techniques into a single, self-consistent table. This provides a clear and authoritative final proof of the structure.

| Technique | Observation | Conclusion |

| HRMS | Experimental m/z matches theoretical exact mass for C₉H₅FN₂O₂ within 5 ppm. | Confirms the correct elemental formula. |

| IR | Broad O-H stretch (2500-3300 cm⁻¹) and strong C=O stretch (~1700 cm⁻¹). | Confirms the presence of a carboxylic acid functional group. |

| ¹H NMR | Five aromatic proton signals with chemical shifts and coupling patterns consistent with the proposed substitution pattern. | Establishes the proton framework. |

| ¹⁹F NMR | One doublet of doublets signal in the aromatic fluorine region. | Confirms the presence of one fluorine atom on the aromatic ring, coupled to two protons. |

| ¹³C NMR | Nine distinct carbon signals, including a deshielded carbonyl carbon and a carbon with a large C-F coupling constant. | Confirms the carbon skeleton and the C-F bond. |

| 2D NMR | COSY, HSQC, and HMBC correlations are all consistent with the proposed connectivities, including key correlations from H-6 and H-8 to C-5 and C-7. | Unambiguously establishes the complete atomic connectivity and confirms the final structure. |

Conclusion

Through the systematic application of a suite of modern analytical techniques, the structure of this compound has been unambiguously elucidated. High-resolution mass spectrometry confirmed the elemental formula, while infrared spectroscopy identified the key carboxylic acid functional group. A comprehensive set of 1D and 2D NMR experiments provided the definitive proof of atomic connectivity, allowing for the complete and confident assignment of every atom in the molecule. This rigorous, multi-faceted approach ensures the scientific integrity required for advancing this molecule in research and development pipelines.

References

-

Beilstein Journals. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. [Link]

-

Tjiou, E. M., Lhoussaine, E. G., Virieux, D., & Fruchier, A. (2005). 1H and 13C NMR identification of unexpected 3,4-dihydroquinoxalines in the syntheses of 1,5-benzodiazepine derivatives. Magnetic Resonance in Chemistry, 43(7), 557-562. [Link]

-

Scilit. (n.d.). 1 H and 13 C NMR identification of unexpected 3,4‐dihydroquinoxalines in the syntheses of 1,5‐benzodiazepine derivatives. [Link]

-

MDPI. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. [Link]

-

ResearchGate. (n.d.). Elucidation of the elemental formula from HRMS of an MC using the NRC.... [Link]

-

ACS Publications. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

-

ResearchGate. (n.d.). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

PubMed Central (PMC). (n.d.). Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative. [Link]

-

ResearchGate. (2015). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. [Link]

-

Sathyamoorthi, S., et al. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. Indian Journal of Chemistry, 47B, 1721-1725. [Link]

-

PubMed Central (PMC). (n.d.). Theoretical NMR correlations based Structure Discussion. [Link]

-

CSIR-NIScPR. (2025). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. [Link]

-

YouTube. (2025). Formula Prediction in HRMS Analysis on LC Q TOF. [Link]

-

Spectroscopy Online. (n.d.). IR: carboxylic acids. [Link]

-

RSC Publishing. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. [Link]

-

ResearchGate. (2002). Calculation of Elemental Composition of Gaseous Ions from Stable Nuclei Signals using High Resolution Mass Spectrometry (HRMS): Examination of the Stages Involved. [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

-

National Institutes of Health (NIH). (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. [Link]

-

YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

-

YouTube. (2022). Qualitative LC MS HRMS Part 2 - Fragment confirmation for confidently confirming compounds. [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

PubMed Central (PMC). (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

-

SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

-

PubMed. (2015). Detecting quinoxaline-2-carboxylic acid in animal tissues by using sensitive rapid enzyme-linked immunosorbent assay and time-resolved fluoroimmunoassay. [Link]

-

ACS Publications. (n.d.). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

YouTube. (2019). Formula determination by high resolution mass spectrometry. [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. [Link]

-

MDPI. (n.d.). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. [Link]

-

Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Quinoline based receptor in fluorometric discrimination of carboxylic acids [beilstein-journals.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1H and 13C NMR identification of unexpected 3,4-dihydroquinoxalines in the syntheses of 1,5-benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1H and 13C NMR identification of unexpected 3,4‐dihydroquinoxalines in the syntheses of 1,5‐benzodiazepine derivatives | Scilit [scilit.com]

7-Fluoroquinoxaline-5-carboxylic acid mechanism of action

An In-Depth Technical Guide to the Mechanistic Plasticity of the Quinoxaline Carboxylic Acid Scaffold

Abstract

The quinoxaline ring system represents a "privileged scaffold" in medicinal chemistry, capable of yielding compounds with a vast spectrum of biological activities. While 7-Fluoroquinoxaline-5-carboxylic acid is a distinct chemical entity, its primary significance in drug discovery is as a foundational template. The true therapeutic potential is unlocked through targeted chemical modifications of this core, which can direct the molecule to engage in remarkably diverse mechanisms of action. This guide eschews a narrow focus on the parent compound, for which specific mechanistic data is sparse. Instead, it provides a comprehensive exploration of the multiple, distinct mechanisms of action achievable from the quinoxaline carboxylic acid framework, using well-documented derivatives as exemplars. We will dissect how this scaffold can be engineered to function as a DNA-damaging agent, a specific enzyme inhibitor, or a modulator of critical signaling pathways, thereby providing researchers with a foundational understanding for future drug development endeavors.

The Strategic Importance of the Core Moieties: 7-Fluoro and 5-Carboxylic Acid

The specific substitution pattern of this compound provides critical physicochemical properties that a medicinal chemist can leverage to achieve a desired therapeutic profile.

The Role of the 7-Fluoro Substituent

The incorporation of a fluorine atom is a cornerstone strategy in modern drug design.[1][2][3][4][5] Its small van der Waals radius allows it to replace a hydrogen atom with minimal steric hindrance.[4] However, its extreme electronegativity profoundly alters the molecule's properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically vulnerable position (a "soft spot") can significantly increase a drug's half-life.[3][4]

-

Binding Affinity & Selectivity: Fluorine can engage in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's active site. In kinase inhibitors, for example, fluorine substitution often enhances binding affinity and selectivity for the target kinase.[1][3]

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, like amines, altering their ionization state at physiological pH and thereby influencing bioavailability and cell permeability.[2]

-

Enhanced Bioreduction: For certain quinoxaline derivatives, particularly the 1,4-dioxides (QdNOs), electron-withdrawing groups like fluorine can facilitate the enzymatic reduction necessary for their activation, increasing their potency.[6]

The Role of the 5-Carboxylic Acid Moiety

The carboxylic acid group is a highly polar, ionizable functional group that is often a key component of a pharmacophore—the essential set of features in a molecule required for its biological activity.[7]

-

Target Engagement: The carboxylate anion can form strong ionic bonds or hydrogen bonds with positively charged or polar residues (e.g., Arginine, Lysine) in an enzyme's active site, serving as a critical anchor point for the inhibitor.[8]

-

Solubility: The ability to deprotonate and form salts generally increases a compound's aqueous solubility, which is often a prerequisite for formulation and administration.[7]

-

Limitations and Bioisosteric Replacement: While beneficial, the negative charge of a carboxylic acid can limit a molecule's ability to passively diffuse across biological membranes, such as the blood-brain barrier.[9] This has led to the development of "bioisosteres" (e.g., tetrazoles, highly fluorinated alcohols) which can mimic the key interactions of a carboxylic acid but with improved pharmacokinetic properties.[8][9]

Mechanism I: Bioreductive Activation and Genotoxicity

One of the most potent mechanisms of action for quinoxaline derivatives, particularly quinoxaline 1,4-dioxides (QdNOs), is their function as bioreductive prodrugs that induce DNA damage. This activity is especially pronounced in hypoxic (low-oxygen) environments, a characteristic feature of solid tumors and various microbial infections.[10][11]

The core mechanism involves the enzymatic one-electron reduction of the N-oxide moieties by cellular reductases, such as NADPH-dependent cytochrome P450 oxidoreductase.[12][13] This generates a highly reactive radical anion intermediate. In the presence of oxygen, this radical can be rapidly back-oxidized to the parent compound, producing a superoxide radical. However, in hypoxic conditions, the radical anion has a longer lifetime, allowing it to generate more potent reactive oxygen species (ROS), such as the hydroxyl radical (•OH).[6][12][13] These radicals directly attack the deoxyribose-phosphate backbone of DNA, causing both single- and double-strand breaks, which ultimately triggers cell death.[14][15]

Caption: Bioreductive activation pathway of a quinoxaline 1,4-dioxide prodrug.

Experimental Protocol: Alkaline Comet Assay for DNA Damage Quantification

The Comet Assay, or Single-Cell Gel Electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[16] The principle is that upon electrophoresis, fragmented DNA from a damaged nucleus will migrate away from the core, forming a "comet tail" whose intensity is proportional to the amount of damage.

Causality: The choice of an alkaline protocol (pH > 13) is critical as it denatures the DNA, allowing for the detection of both single-strand breaks and double-strand breaks. This provides a comprehensive measure of the genotoxic effect induced by the quinoxaline compound.

-

Cell Preparation & Treatment:

-

Culture target cells (e.g., cancer cell line) to ~80% confluency.

-

Treat cells with various concentrations of the test quinoxaline derivative for a defined period (e.g., 2 hours). Include a positive control (e.g., H₂O₂) and a vehicle control (e.g., DMSO).

-

Harvest cells via trypsinization, wash with ice-cold PBS (Ca²⁺/Mg²⁺-free), and resuspend at a concentration of 1 x 10⁵ cells/mL. All steps must be performed on ice to prevent artefactual DNA damage or repair.

-

-

Embedding Cells in Agarose:

-

Melt 1% Low Melting Point (LMP) agarose at 90-100°C and then equilibrate in a 37°C water bath for at least 20 minutes.

-

Mix 50 µL of the cell suspension with 300 µL of the 37°C LMP agarose.

-

Quickly pipette the mixture onto a pre-coated slide (e.g., CometSlide™) and spread evenly.

-

Place the slide flat at 4°C for 15-30 minutes to solidify the agarose.

-

-

Cell Lysis:

-

Immerse the slides in pre-chilled Lysis Solution (containing high salt and detergents like Triton X-100) at 4°C for 1-2 hours in the dark. This step removes cell membranes and cytoplasm, leaving behind the nucleoid (supercoiled DNA).

-

-

Alkaline Unwinding:

-

Gently drain the lysis solution and immerse the slides in a horizontal electrophoresis tank filled with freshly prepared, chilled Alkaline Unwinding Solution (e.g., 0.3 M NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes at 4°C in the dark. This step unwinds the DNA.

-

-

Electrophoresis:

-

Perform electrophoresis in the same alkaline buffer at a low voltage (e.g., 25 V, ~300 mA, or ~1 V/cm) for 20-30 minutes at 4°C. The exact time and voltage should be optimized for the cell type.

-

-

Neutralization and Staining:

-

Carefully remove the slides and wash them 2-3 times with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5) for 5 minutes each.

-

Dehydrate the slides in 70% ethanol for 5 minutes and air dry.

-

Apply a DNA fluorescent dye (e.g., SYBR Green or PI) to the dried agarose and visualize using a fluorescence microscope.

-

-

Data Analysis:

-

Capture images of at least 50-100 randomly selected cells per slide.

-

Use specialized software (e.g., CometScore) to quantify the percentage of DNA in the tail, tail length, and tail moment. An increase in these parameters relative to the vehicle control indicates DNA damage.

-

Mechanism II: Targeted Enzyme Inhibition

By modifying the substituents on the quinoxaline scaffold, it is possible to design highly selective inhibitors that target specific enzymes crucial for pathogen survival or host disease pathology.

Inhibition of Thioredoxin Reductase (Antiprotozoal Activity)

The thioredoxin (Trx) system is essential for maintaining redox homeostasis in many organisms, including the protozoan parasite Entamoeba histolytica. Thioredoxin reductase (TrxR) is the central enzyme in this system. Certain esters of quinoxaline-7-carboxylate 1,4-di-N-oxide have been identified as potent inhibitors of E. histolytica TrxR (EhTrxR).[19][20][21] Inhibition of EhTrxR disrupts the parasite's ability to defend against oxidative stress, leading to an accumulation of ROS and subsequent cell death.[20][21] This represents a dual mechanism of action: direct enzyme inhibition coupled with induced oxidative stress.[22]

Caption: Inhibition of the Thioredoxin system by quinoxaline derivatives.

Experimental Protocol: Thioredoxin Reductase Activity Assay (DTNB Reduction)

This colorimetric assay measures TrxR activity based on its ability to reduce 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB), which has a strong absorbance at 412 nm.[23][24]

Causality: This method is chosen for its simplicity, robustness, and direct measurement of the enzyme's catalytic activity. By measuring the rate of TNB formation in the presence and absence of the quinoxaline inhibitor, a quantitative measure of inhibition (e.g., IC₅₀) can be determined.

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.4).

-

NADPH Solution: Prepare a fresh solution of NADPH in the assay buffer (e.g., 10 mM stock).

-

DTNB Solution: Prepare a stock solution of DTNB in a suitable solvent like DMSO (e.g., 100 mM).

-

Enzyme Solution: Dilute recombinant EhTrxR to a working concentration in assay buffer.

-

Inhibitor Solutions: Prepare a serial dilution of the test quinoxaline compound in DMSO.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the following in order:

-

Assay Buffer to bring the final volume to 200 µL.

-

2 µL of the quinoxaline inhibitor dilution (or DMSO for control).

-

A volume of the enzyme solution that gives a linear reaction rate.

-

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding a mixture of NADPH (final concentration ~0.25 mM) and DTNB (final concentration ~1 mM).

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every 30 seconds for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction rate (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot (ΔAbs/min).

-

Calculate the percent inhibition for each concentration: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Table 1: Inhibitory Activity of Quinoxaline Derivatives against E. histolytica

| Compound Class | Example Substitutions | IC₅₀ against E. histolytica (µM) | Reference |

| Quinoxaline-7-carboxylate 1,4-di-N-oxide Esters | n-propyl, isopropyl series with trifluoromethyl groups | 0.331 - 3.56 | [19] |

| Metronidazole (Standard of Care) | N/A | 4.5 | [19] |

Inhibition of Apoptosis Signal-Regulating Kinase 1 (ASK1)

ASK1 (also known as MAP3K5) is a key signaling protein activated by cellular stressors like ROS and endoplasmic reticulum (ER) stress.[26] Its activation triggers downstream pro-inflammatory and pro-fibrotic pathways through JNK and p38 MAPK. Selonsertib (GS-4997) is a potent, orally bioavailable quinoxaline-based inhibitor of ASK1.[26][27][28]

Mechanism: Selonsertib acts as an ATP-competitive inhibitor. It binds to the catalytic kinase domain of ASK1, occupying the same pocket that ATP would normally bind to.[26][27][29] This physically prevents the phosphorylation and activation of ASK1, thereby blocking the entire downstream signaling cascade.[26][27] This mechanism has shown therapeutic potential in diseases characterized by inflammation and fibrosis, such as non-alcoholic steatohepatitis (NASH).[28]

Caption: Inhibition of the ASK1 signaling cascade by Selonsertib (GS-4997).

Conclusion and Future Outlook

The this compound scaffold is not defined by a single mechanism of action but rather serves as a versatile blueprint for the rational design of targeted therapeutics. By understanding the fundamental roles of its core moieties—the metabolic stability and binding interactions afforded by the fluorine atom, and the pharmacophoric potential of the carboxylic acid group—medicinal chemists can strategically modify the structure to achieve diverse and potent biological outcomes.

The examples presented in this guide, from bioreductive DNA-damaging agents to highly specific inhibitors of enzymes like thioredoxin reductase and ASK1, underscore the remarkable mechanistic plasticity of this chemical class. Future research will undoubtedly continue to exploit this versatility, leading to the development of novel drug candidates for a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders. The key to success lies in a deep, integrated understanding of structure-activity relationships, target biology, and the principles of pharmacokinetic optimization.

References

-

Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (MDPI) [Link]

-

Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. (MDPI) [Link]

-

Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (MDPI) [Link]

-

Quinoxaline 1,4-dioxides as anticancer and hypoxia-selective drugs. (ResearchGate) [Link]

-

Definition of ASK1 inhibitor GS-4997. (National Cancer Institute) [Link]

-

Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors. (PubMed) [Link]

-

DNA damage induced by a quinoxaline 1,4-di-N-oxide derivative (hypoxic selective agent) in Caco-2 cells evaluated by the comet assay. (PubMed) [Link]

-

DNA damage induced by a quinoxaline 1,4-di-N-oxide derivative (hypoxic selective agent) in Caco-2 cells evaluated by the comet a. (Oxford Academic) [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (MDPI) [Link]

-

Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (PMC) [Link]

-

New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. (PMC - NIH) [Link]

-

Proteomic and Functional Analysis of the Effects of Quinoxaline Derivatives on Entamoeba histolytica. (PMC - NIH) [Link]

-

Full article: The role of fluorine in medicinal chemistry. (Taylor & Francis Online) [Link]

-

Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. (PMC - NIH) [Link]

-

Comet Assay for DNA Damage. (Bio-protocol) [Link]

-

Selonsertib (GS-4997), an ASK1 inhibitor, antagonizes multidrug resistance in ABCB1- and ABCG2-overexpressing cancer cells. (PMC) [Link]

-

Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (ResearchGate) [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (PMC) [Link]

-

Proteomic and functional analysis of the effects of quinoxaline derivatives on entamoeba histolytica. (University of Edinburgh Research Explorer) [Link]

-

Protocol for assaying irreversible inhibitors of thioredoxin reductase 1. (PMC) [Link]

-

Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells. (PMC) [Link]

-

Comet Assay for the Detection of DNA Breaks Protocol. (Creative Diagnostics) [Link]

-

Fluorine in drug discovery: Role, design and case studies. (ScienceDirect) [Link]

-

Understanding biocatalyst inhibition by carboxylic acids. (Frontiers) [Link]

-

New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. (PubMed) [Link]

-

Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (ResearchGate) [Link]

-

The role of fluorine in medicinal chemistry. (ResearchGate) [Link]

-

Protocol for assaying irreversible inhibitors of thioredoxin reductase 1. (ResearchGate) [Link]

-

GS-4997, an Inhibitor of Apoptosis Signal-Regulating Kinase (ASK1), Alone or in Combination with Simtuzumab for the Treatment of Nonalcoholic Steatohepatitis (NASH): A Randomized, Phase 2 Trial. (ResearchGate) [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. (PMC) [Link]

-

Overall structure‐activity relationship analysis of the quinoxaline derivatives. (ResearchGate) [Link]

-

Predicted model showing the main interaction between E. histolytica... (ResearchGate) [Link]

-

Experimental set up for the two versions of the comet assay protocol. (ResearchGate) [Link]

-

The role of fluorine in medicinal chemistry: Review Article. (Taylor & Francis Online) [Link]

-

Comet Assay Protocol. (mcgillradiobiology.ca) [Link]

-

A Study on Carboxylic Acid's Reactivity and Function and Its Importance in Medicines. (IJAEM.net) [Link]

-

Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. (PMC) [Link]

-

Expanding the antiprotozoal activity and the mechanism of action of n-butyl and iso-butyl ester of quinoxaline-1,4-di-N-oxide derivatives against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. An in vitro and in silico approach. (Taylor & Francis) [Link]

-

Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. (RSC Publishing) [Link]

-

Inhibition of Thioredoxin Reductase Activity and Oxidation of Cellular Thiols by Antimicrobial Agent, 2-Bromo-2-nitro-1,3-propanediol, Causes Oxidative Stress and Cell Death in Cultured Noncancer and Cancer Cells. (MDPI) [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. mdpi.com [mdpi.com]

- 13. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. DNA damage induced by a quinoxaline 1,4-di-N-oxide derivative (hypoxic selective agent) in Caco-2 cells evaluated by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. Comet Assay for DNA Damage [bio-protocol.org]

- 18. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Proteomic and Functional Analysis of the Effects of Quinoxaline Derivatives on Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 21. research.ed.ac.uk [research.ed.ac.uk]

- 22. researchgate.net [researchgate.net]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. abcam.com [abcam.com]

- 25. Protocol for assaying irreversible inhibitors of thioredoxin reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Facebook [cancer.gov]

- 27. selleckchem.com [selleckchem.com]

- 28. Selonsertib (GS-4997), an ASK1 inhibitor, antagonizes multidrug resistance in ABCB1- and ABCG2-overexpressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pdf.benchchem.com [pdf.benchchem.com]

The Quinoxaline Scaffold: A Privileged Structure in Modern Drug Discovery

Executive Summary: Quinoxaline derivatives have emerged as a versatile and highly privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] This technical guide provides an in-depth analysis of the key therapeutic targets of quinoxaline-based compounds, with a focus on their applications in oncology, infectious diseases, and neurology. By elucidating the mechanisms of action, detailing experimental validation protocols, and presenting case studies of prominent derivatives, this document serves as a comprehensive resource for researchers and drug development professionals dedicated to leveraging the therapeutic potential of this potent heterocyclic system. The structural rigidity and electron-rich nature of the quinoxaline ring system allow for diverse interactions with a multitude of biological targets, including enzymes, nucleic acids, and receptor proteins.[1]

Introduction to the Quinoxaline Scaffold: A Foundation for Therapeutic Innovation

The quinoxaline, or benzopyrazine, core is a bicyclic heteroaromatic compound formed by the fusion of a benzene ring and a pyrazine ring.[3] This structural motif provides a unique combination of planarity, aromaticity, and hydrogen-bonding capabilities, making it an ideal framework for the design of targeted therapeutics.[4] The synthetic accessibility of the quinoxaline scaffold allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and biological activity.[3] This has led to the development of a vast library of derivatives with a wide spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[1][5][6][7][8]

Key Therapeutic Areas and Molecular Targets

The therapeutic versatility of quinoxaline derivatives stems from their ability to interact with a diverse array of molecular targets. This section will explore the most prominent of these targets within key disease areas.

Oncology: A Multi-pronged Attack on Cancer

Quinoxaline derivatives have demonstrated significant potential in cancer therapy through various mechanisms of action, including kinase inhibition, DNA damage, and the induction of apoptosis.[9][10][11]

Kinase Inhibition: A multitude of quinoxaline-based compounds act as competitive inhibitors of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[9][12][13] These derivatives typically compete with ATP for binding to the kinase active site.[9]

-

Tyrosine Kinase Inhibitors: Many quinoxaline derivatives have been developed as inhibitors of tyrosine kinases.[13] Notable targets include:

-

Epidermal Growth Factor Receptor (EGFR): Over-activation of EGFR is a hallmark of many cancers. Quinoxaline-based inhibitors can block downstream signaling pathways, leading to cell cycle arrest and apoptosis.[9]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, these compounds can suppress angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[9]

-

Other Tyrosine Kinases: Other targeted tyrosine kinases include Platelet-Derived Growth Factor Receptor (PDGFR), c-Met, and Src.[9]

-

-

Serine/Threonine Kinase Inhibitors: Quinoxaline derivatives also target serine/threonine kinases like c-Jun N-terminal kinases (JNKs), which are involved in stress responses and apoptosis.[6]

DNA-Targeting Agents: The planar structure of the quinoxaline ring system facilitates intercalation into DNA, disrupting DNA replication and transcription and ultimately leading to cell death.[12] Some derivatives, particularly quinoxaline 1,4-di-N-oxides (QdNOs), can also induce DNA damage through the generation of reactive oxygen species (ROS), especially under hypoxic conditions found in solid tumors.[14][15] These compounds are often referred to as hypoxia-selective, redox-activated DNA-cleaving agents.[14]

Microtubule-Interfering Agents: Certain imidazo[1,2-a]quinoxaline derivatives have been identified as potent microtubule-interfering agents, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[9]

Infectious Diseases: Combating Microbial Threats

The quinoxaline scaffold is present in several naturally occurring antibiotics, such as echinomycin and levomycin, which are effective against Gram-positive bacteria.[7][16][17] Synthetic quinoxaline derivatives have also shown broad-spectrum antimicrobial activity.[5][8][18]

Antibacterial Targets:

-

DNA Synthesis Inhibition: Some quinoxaline derivatives, particularly those with a nitro group, can alter the structure of bacterial DNA and inhibit its synthesis.[19]

-

Cell Wall and Membrane Damage: Quinoxaline 1,4-di-N-oxides can generate ROS that damage bacterial cell walls and membranes, leading to cell lysis.[15]

Antiviral Targets: Quinoxaline derivatives have shown promise as antiviral agents against a range of viruses.[20][21]

-

Influenza Virus: The planar structure of quinoxalines makes them good candidates for targeting the NS1 protein of the influenza virus, which is essential for viral replication.[21][22]

-

Hepatitis C Virus (HCV): The approved drug Glecaprevir is a quinoxaline-based inhibitor of the HCV NS3/4A protease.[23] Another approved HCV drug, grazoprevir, is also a quinoxaline derivative that inhibits the NS3/4a protease.[21]

-

Human Immunodeficiency Virus (HIV): The quinoxaline scaffold has been used to design novel HIV integrase inhibitors.[21]

Neurological Disorders: Modulating Neuronal Activity

Quinoxaline derivatives have been investigated for their potential in treating a variety of neurological and neuropsychiatric disorders.[2][24]

-

Neuroprotection in Parkinson's Disease: Certain 6-aminoquinoxaline derivatives have demonstrated neuroprotective effects on dopaminergic neurons in cellular and animal models of Parkinson's disease.[25][26] One such compound, PAQ (4c), is believed to exert its neuroprotective action partially through the activation of endoplasmic reticulum ryanodine receptor channels.[25]

-

Antipsychotic Activity: The FDA-approved antipsychotic drug Lumateperone is a tetracyclic quinoxaline derivative used for the treatment of schizophrenia and bipolar depression.[24]

-

Antioxidant and Enzyme Inhibition: Some quinoline derivatives, structurally related to quinoxalines, have been proposed as multifunctional antioxidants for neurodegenerative diseases like Alzheimer's and Parkinson's by scavenging free radicals and inhibiting enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[27]

Methodologies for Target Identification and Validation

A variety of in vitro and in vivo assays are employed to identify and validate the therapeutic targets of quinoxaline derivatives.

In Vitro Assays

| Assay Type | Purpose | Example Protocol |

| Kinase Inhibition Assay | To determine the inhibitory activity of a compound against a specific kinase. | 1. Prepare a reaction mixture containing the kinase, a substrate peptide, and ATP. 2. Add the quinoxaline derivative at various concentrations. 3. Incubate the mixture to allow for phosphorylation. 4. Quantify the amount of phosphorylated substrate using methods like ELISA or radiometric assays. 5. Calculate the IC50 value. |

| Cell Proliferation Assay | To assess the cytotoxic or cytostatic effects of a compound on cancer cell lines. | 1. Seed cancer cells in a 96-well plate. 2. Treat the cells with the quinoxaline derivative at various concentrations. 3. Incubate for a specified period (e.g., 72 hours). 4. Add a reagent such as MTT or resazurin to measure cell viability. 5. Determine the GI50 (concentration for 50% growth inhibition). |

| DNA Intercalation Assay | To evaluate the ability of a compound to bind to DNA. | 1. Use a fluorescent dye that exhibits increased fluorescence upon binding to DNA (e.g., ethidium bromide). 2. Add the quinoxaline derivative, which will compete with the dye for DNA binding sites. 3. Measure the decrease in fluorescence to determine the extent of intercalation. |

| Antimicrobial Susceptibility Test | To determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism. | 1. Prepare a series of dilutions of the quinoxaline derivative in a liquid growth medium. 2. Inoculate each dilution with the microorganism. 3. Incubate under appropriate conditions. 4. The MIC is the lowest concentration that inhibits visible growth. |

In Vivo Models

Animal models are crucial for evaluating the efficacy and safety of quinoxaline derivatives in a physiological setting. Examples include xenograft models for cancer, where human tumor cells are implanted in immunocompromised mice, and infection models for assessing antimicrobial and antiviral activity.

Visualizing Mechanisms and Workflows

Signaling Pathway: Quinoxaline Inhibition of the EGFR Pathway

Caption: Quinoxaline derivative inhibiting the EGFR signaling pathway.

Experimental Workflow: Screening for Kinase Inhibitors

Caption: Workflow for screening quinoxaline derivatives as kinase inhibitors.

Future Perspectives and Challenges

The quinoxaline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on the development of more selective and potent derivatives, as well as the exploration of novel therapeutic targets. Challenges remain in optimizing the pharmacokinetic properties and minimizing the off-target effects of these compounds to ensure their clinical success. The continued application of structure-activity relationship (SAR) studies and computational modeling will be instrumental in guiding the design of next-generation quinoxaline-based drugs.[3]

References

-

A Review on Multipurpose Potential of Bioactive Heterocycle Quinoxaline. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

A review on the therapeutic potential of quinoxaline derivatives. (2024, September 3). Wisdom Library. Retrieved February 6, 2026, from [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023, March 28). IntechOpen. Retrieved February 6, 2026, from [Link]

-

Insights into the crystal structure of two newly synthesized quinoxalines derivatives as potent inhibitor for c-Jun N-terminal kinases. (2020, November 17). Taylor & Francis. Retrieved February 6, 2026, from [Link]

-

Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (2020, June 16). PubMed. Retrieved February 6, 2026, from [Link]

-

Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024, November 7). National Institutes of Health. Retrieved February 6, 2026, from [Link]

-

Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (n.d.). National Institutes of Health. Retrieved February 6, 2026, from [Link]

-

Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024, November 7). Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]

-

Antitumoral Activity of Quinoxaline Derivatives: A Systematic Review. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

-

Quinoxalines Potential to Target Pathologies. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

-

Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (n.d.). National Institutes of Health. Retrieved February 6, 2026, from [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023, November 14). MDPI. Retrieved February 6, 2026, from [Link]

-

A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (n.d.). International Journal of Health Sciences. Retrieved February 6, 2026, from [Link]

-

Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. (2024, May 5). PubMed. Retrieved February 6, 2026, from [Link]

-

Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (n.d.). National Institutes of Health. Retrieved February 6, 2026, from [Link]

-

Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

-

New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

-

Drugs containing the quinoxaline core. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Quinoxaline derivatives as a promising scaffold for breast cancer treatment. (n.d.). Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (n.d.). National Institutes of Health. Retrieved February 6, 2026, from [Link]

-

Discovery of a Tetracyclic Quinoxaline Derivative as a Potent and Orally Active Multifunctional Drug Candidate for the Treatment of Neuropsychiatric and Neurological Disorders. (2025, August 9). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019, November 19). MDPI. Retrieved February 6, 2026, from [Link]

-

Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

-

Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. (n.d.). National Institutes of Health. Retrieved February 6, 2026, from [Link]

-

Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease. (2015, January 7). PubMed. Retrieved February 6, 2026, from [Link]

-

Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. (n.d.). ARC Journals. Retrieved February 6, 2026, from [Link]

-

Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. (2022, March 30). Taylor & Francis. Retrieved February 6, 2026, from [Link]

-

Biological Activity of Quinoxaline Derivatives. (n.d.). Semantic Scholar. Retrieved February 6, 2026, from [Link]

-

Synthesis and antimicrobial activity of some new quinoxaline derivatives. (n.d.). Scholars Research Library. Retrieved February 6, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinoxalines Potential to Target Pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. wisdomlib.org [wisdomlib.org]

- 6. tandfonline.com [tandfonline.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 18. arcjournals.org [arcjournals.org]

- 19. tandfonline.com [tandfonline.com]

- 20. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

Spectroscopic Characterization of 7-Fluoroquinoxaline-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoroquinoxaline-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinoxaline scaffold is a common motif in a variety of biologically active molecules, and the introduction of a fluorine atom and a carboxylic acid group can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties. Fluorine substitution is a well-established strategy for modulating metabolic stability, binding affinity, and membrane permeability, while the carboxylic acid moiety can serve as a key interaction point with biological targets or improve solubility.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide a comprehensive picture of its molecular framework.

A. Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to reveal the chemical environment of the protons on the quinoxaline ring system. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms, the fluorine atom, and the carboxylic acid group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.2 | Singlet | - |

| H-3 | 8.8 - 9.2 | Singlet | - |

| H-6 | 7.8 - 8.2 | Doublet of doublets | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| H-8 | 8.2 - 8.6 | Doublet of doublets | J(H-F) ≈ 4-6, J(H-H) ≈ 2-3 |

| COOH | 12.0 - 14.0 | Broad Singlet | - |

Rationale:

-

H-2 and H-3: These protons are on the pyrazine ring, adjacent to nitrogen atoms, which are strongly deshielding. Their signals are therefore expected to appear far downfield.

-

H-6 and H-8: These protons are on the fluorinated benzene ring. The fluorine atom will cause through-bond coupling, splitting their signals into doublets of doublets. The magnitude of the coupling constant will depend on the number of bonds separating the proton and the fluorine atom.

-

COOH: The acidic proton of the carboxylic acid is highly deshielded and often exchanges with residual water in the solvent, leading to a broad singlet that typically appears at a very high chemical shift.[1]

B. Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the neighboring atoms and the overall electronic structure of the quinoxaline ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 150 |

| C-3 | 145 - 150 |

| C-4a | 135 - 140 |

| C-5 | 130 - 135 |

| C-6 | 115 - 120 (d, ¹J(C-F) ≈ 250-260 Hz) |

| C-7 | 160 - 165 (d, ²J(C-F) ≈ 20-30 Hz) |

| C-8 | 110 - 115 (d, ²J(C-F) ≈ 20-30 Hz) |

| C-8a | 140 - 145 |

| COOH | 165 - 170 |

Rationale:

-

C-F Coupling: The carbon atom directly bonded to the fluorine (C-7) will exhibit a large one-bond coupling constant (¹J(C-F)). The adjacent carbons (C-6 and C-8) will show smaller two-bond coupling constants (²J(C-F)).

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is typically found in the 160-180 ppm region.[1]

-

Quinoxaline Carbons: The carbons of the quinoxaline ring system will have chemical shifts in the aromatic region, influenced by the nitrogen and fluorine substituents.

C. Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule.

-

Chemical Shift: The chemical shift of the fluorine atom is expected to be in the typical range for an aryl fluoride, around -110 to -130 ppm (relative to CFCl₃). The exact chemical shift will be sensitive to the electronic environment and the solvent used.

-

Multiplicity: The ¹⁹F signal will be split by the neighboring protons (H-6 and H-8), likely resulting in a doublet of doublets.

D. Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

Tune and shim the probe for the specific solvent and sample.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-coupled ¹⁹F NMR spectrum to observe the F-H couplings.

-

A proton-decoupled spectrum can also be acquired for simplification.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.

-

Sources

An In-depth Technical Guide to the Solubility Profile of 7-Fluoroquinoxaline-5-carboxylic Acid

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery, the intrinsic properties of a molecule are as crucial as its biological activity. Among these, aqueous solubility stands out as a paramount determinant of a drug candidate's success, influencing everything from the reliability of in-vitro assays to in-vivo bioavailability. The Biopharmaceutics Classification System (BCS), a cornerstone of pharmaceutical science, categorizes drug substances based on their solubility and intestinal permeability, underscoring the regulatory and developmental importance of this parameter.[1][2][3][4][5]

This guide focuses on 7-fluoroquinoxaline-5-carboxylic acid, a molecule of significant interest. The quinoxaline core, a fusion of benzene and pyrazine rings, is a privileged scaffold found in numerous compounds with a wide array of biological activities, including antibacterial and antitumor properties.[6][7][8] Notably, the closely related quinoxaline-5-carboxylic acid has been identified as a robust otoprotectant, highlighting the therapeutic potential of this molecular architecture.[9]

The addition of a fluorine atom and a carboxylic acid moiety to the quinoxaline core introduces specific physicochemical characteristics that profoundly impact its solubility. Understanding this profile is not merely an academic exercise; it is a critical step in harnessing the full therapeutic potential of this compound, guiding formulation strategies, and ensuring its "deliverability" as a potential drug.[5] This document provides a comprehensive overview of the theoretical underpinnings and practical methodologies for characterizing the solubility of this compound.

Theoretical Framework: Deconstructing the Molecule's Physicochemical Properties

The solubility of this compound is a composite of the contributions from its three key structural features: the quinoxaline ring system, the fluorine substituent, and the carboxylic acid group.

-

Quinoxaline Core: As a heterocyclic aromatic system, the quinoxaline core itself has limited aqueous solubility but is soluble in various polar organic solvents.[6][10] Its planar structure can contribute to crystal lattice energy, which must be overcome for dissolution to occur.

-

Carboxylic Acid Group (-COOH): This functional group is the primary driver of pH-dependent solubility. As a weak acid, it exists in two states: a neutral, protonated form (R-COOH) at low pH and a charged, deprotonated carboxylate form (R-COO⁻) at higher pH. The charged carboxylate ion is significantly more polar and thus more water-soluble than its neutral counterpart.[11][12] Therefore, the aqueous solubility of this compound is expected to increase dramatically as the pH rises above its acid dissociation constant (pKa). The sodium and potassium salts of carboxylic acids are generally quite soluble in water.[11]

-

Fluorine Substituent (-F): The role of fluorine in medicinal chemistry is multifaceted.[13][14] As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect.[15][16] When placed on the quinoxaline ring, this effect can lower the pKa of the nearby carboxylic acid, making it a stronger acid.[15][16] This modulation of pKa directly influences the pH at which the compound ionizes, thereby affecting its solubility profile.[15] While single fluorine substitutions can sometimes increase lipophilicity, its primary electronic influence is key to modulating the ionization state.[15][17]

Kinetic vs. Thermodynamic Solubility: Two Sides of the Same Coin

It is essential to distinguish between two types of solubility measurements that provide different, yet complementary, insights during drug development.

-

Kinetic Solubility: This is a high-throughput measurement often used in early discovery.[18][19] It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer.[20] The resulting solution is often supersaturated, and the measurement reflects the compound's propensity to precipitate under non-equilibrium conditions.[20] This value is highly relevant for avoiding precipitation artifacts in high-throughput screening assays.[18]

-

Thermodynamic Solubility: This is the "true" solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[21][22] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (e.g., 24 hours).[19][21] This measurement is the gold standard for lead optimization and formulation development, as it reflects the stable state of the drug in a given medium.[22]

Experimental Protocols: A Practical Guide

The following sections detail validated, step-by-step protocols for determining the kinetic and thermodynamic solubility of this compound.

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol is designed for rapid assessment in early-stage discovery, leveraging the speed of automated liquid handlers and plate-based measurements.

Causality: The core principle is to force precipitation from a DMSO solution and measure what remains dissolved. DMSO is used for its ability to dissolve a wide range of organic compounds at high concentrations.[20] The short incubation time is characteristic of a kinetic, non-equilibrium measurement.[19]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Preparation: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.

-

Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well. This results in a final DMSO concentration of 1% and a theoretical maximum compound concentration of 100 µM.

-

Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation.[19][23]

-

Analysis (Choose one):

-

Laser Nephelometry: Measure the light scattering in each well using a nephelometer.[23] Increased scattering indicates precipitation, and the solubility is determined as the highest concentration at which no significant scattering is observed compared to controls.

-

Direct UV/LC-MS Analysis: Centrifuge the plate to pellet the precipitate. Carefully transfer the supernatant to a new UV-compatible plate. Measure the absorbance at the compound's λ_max or quantify using a calibrated LC-MS/MS method.[22][23] The concentration is calculated from a standard curve prepared in a 1% DMSO/buffer mixture.

-

Caption: Thermodynamic (Shake-Flask) Solubility Assay Workflow.

Data Presentation and Interpretation

The data generated from these experiments should be tabulated for clear interpretation. The following tables represent hypothetical but expected results for a compound like this compound.

Table 1: Hypothetical Kinetic Solubility in Common Buffers

| Buffer System | pH | Kinetic Solubility (µM) | Classification |

|---|---|---|---|

| Phosphate-Buffered Saline (PBS) | 7.4 | 85 | Moderately Soluble |

| Simulated Gastric Fluid (SGF) | 1.2 | < 10 | Low Solubility |

| Simulated Intestinal Fluid (SIF) | 6.8 | 65 | Moderately Soluble |

Interpretation: The kinetic solubility is expected to be low in acidic conditions (pH 1.2) where the carboxylic acid is protonated and higher in near-neutral conditions where a significant fraction is ionized.

Table 2: Hypothetical Thermodynamic Solubility Profile as a Function of pH

| Buffer pH | Thermodynamic Solubility (µg/mL) | Classification |

|---|---|---|

| 2.0 | 5 | Very Low Solubility |

| 4.0 | 20 | Low Solubility |

| 6.0 | 90 | Soluble |

| 7.4 | > 250 | High Solubility |

| 9.0 | > 500 | Very High Solubility |

Interpretation: This table clearly illustrates the classic pH-dependent solubility profile of a carboxylic acid. [24]Solubility is minimal at low pH and increases significantly as the pH surpasses the compound's pKa (expected to be around 3-4, influenced by the fluoro-quinoxaline core), leading to deprotonation and formation of the highly soluble carboxylate salt. [11][12][25]

Conclusion

The solubility profile of this compound is fundamentally dictated by the interplay of its aromatic core, its ionizable carboxylic acid group, and its electron-withdrawing fluorine substituent. A comprehensive characterization requires both high-throughput kinetic assays for early-stage screening and rigorous thermodynamic (shake-flask) measurements across a physiologically relevant pH range for developmental decision-making. The anticipated low solubility at acidic pH and high solubility at neutral to basic pH is a critical piece of data. This knowledge directly informs the Biopharmaceutics Classification, guides the selection of appropriate formulation strategies (e.g., salt formation, pH modification), and ultimately determines the feasibility of developing this promising chemical scaffold into a viable therapeutic agent.

References

- BroadPharm. (n.d.). Cy5.5 carboxylic acid, 1449612-07-0.

- BroadPharm. (n.d.). Cy5 acid, 1032678-07-1.

- Lumiprobe. (n.d.). sulfo-Cyanine5 carboxylic acid | CAS.

-

Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]

- Solubility of Things. (n.d.). Quinoxaline derivative.

- Britannica. (2026, January 22). Carboxylic acid - Properties, Structure, Reactions.

-

In-vitro Thermodynamic Solubility. (2025, August 3). protocols.io. [Link]

-

Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257-60. [Link]

-

Singhvi, G., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239. [Link]

- Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.

- ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS.

- ResearchGate. (n.d.). Table 2 Solubility of Polyamides containing quinoxaline moiety from....

- Wikipedia. (n.d.). Biopharmaceutics Classification System.

-

Sharma, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society, 20, 2805–2834. [Link]

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?.

- GSC Online Press. (2024, September 28). An Overview of the Biopharmaceutics Classification System (BCS).

- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.

- PubChem. (n.d.). 6-Fluoroquinoline-2-carboxylic acid.

- Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?.

- Fluorine in drug discovery: Role, design and case studies. (n.d.).

- Wikipedia. (n.d.). 1-Pyrroline-5-carboxylic acid.

- PMC. (n.d.). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review.

- Pharmacophore. (n.d.). heterocyclic-chemistry-of-quinoxaline-and-potential-activities-of-quinoxaline-derivatives-a-review.pdf.

- Dissolution Technologies. (n.d.). Biopharmaceutics Classification System: A Regulatory Approach.

-

Urdang, M., et al. (2020). Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss. Frontiers in Cellular Neuroscience, 14, 253. [Link]

- MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.

- PubChem. (n.d.). Quinoxaline.

- National Institutes of Health. (2023, November 6). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential.

- Taylor & Francis. (n.d.). Quinoxaline – Knowledge and References.

- ChemScene. (n.d.). 311346-83-5 | 6-Fluoroquinoxaline-2-carboxylicacid.

Sources

- 1. database.ich.org [database.ich.org]

- 2. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. pharmacophorejournal.com [pharmacophorejournal.com]

- 7. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 12. reddit.com [reddit.com]

- 13. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 16. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]

- 17. pharmacyjournal.org [pharmacyjournal.org]

- 18. inventivapharma.com [inventivapharma.com]

- 19. enamine.net [enamine.net]

- 20. asianpubs.org [asianpubs.org]

- 21. In-vitro Thermodynamic Solubility [protocols.io]

- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 23. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 24. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solution Stability of 7-Fluoroquinoxaline-5-carboxylic Acid

Introduction: The Significance of 7-Fluoroquinoxaline-5-carboxylic Acid in Modern Drug Discovery

This compound is a heterocyclic compound of significant interest in contemporary drug discovery and development. The quinoxaline scaffold is a privileged structure, forming the core of numerous biologically active molecules with applications ranging from anticancer to antimicrobial agents. The strategic incorporation of a fluorine atom at the 7-position and a carboxylic acid at the 5-position can substantially modulate the molecule's physicochemical properties, including its metabolic stability, membrane permeability, and target binding affinity.[1][2] The carboxylic acid moiety, in particular, is often crucial for target engagement and can influence the compound's pharmacokinetic profile.

Given its potential as a key building block or an active pharmaceutical ingredient (API), a thorough understanding of the solution stability of this compound is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth technical overview of the factors influencing its stability in solution and presents a robust framework for its systematic evaluation. The protocols and insights herein are designed to ensure the integrity of experimental data and to inform the development of stable pharmaceutical formulations.

Physicochemical Properties and Inherent Stability Considerations

The stability of this compound in solution is governed by its inherent chemical structure. The electron-withdrawing nature of the fluorine atom and the quinoxaline ring system can influence the reactivity of the molecule. The carboxylic acid group introduces a potential site for degradation reactions such as decarboxylation, especially under thermal stress. The aromatic quinoxaline ring, while generally stable, can be susceptible to oxidative and photolytic degradation.

Several key factors must be considered when evaluating the stability of this compound:

-

pH: The ionization state of the carboxylic acid group is pH-dependent, which can significantly impact the molecule's solubility and susceptibility to hydrolysis.

-

Temperature: Elevated temperatures can accelerate degradation pathways such as decarboxylation and hydrolysis.

-

Light: Exposure to UV or visible light can induce photolytic degradation, leading to the formation of reactive intermediates and degradation products.

-

Oxidizing Agents: The presence of oxidizing agents can lead to the formation of N-oxides or other oxidation products.

-

Solvent System: The choice of solvent can influence the stability of the compound due to differences in polarity, proticity, and the presence of impurities.

A Systematic Approach to Stability Assessment: Forced Degradation Studies